Stereochemical Identity Dictates Biological Target Selectivity: Cis-(2R,6S) vs. Trans-(2R,6R) in the 2,6-Disubstituted Piperidine Class
Within the 2,6-disubstituted piperidine alkaloid family, the cis (2R,6S) and trans (2R,6R) stereoisomers engage entirely different biological targets. The cis-configured isosolenopsin A [(2R,6S)-2-methyl-6-undecylpiperidine] inhibits neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 18 ± 3.9 μM, exhibiting ~8.7-fold selectivity over endothelial NOS (eNOS, IC₅₀ = 156 ± 10 μM) and >55-fold selectivity over inducible NOS (iNOS, IC₅₀ > 1000 μM) [1]. In contrast, the trans-configured solenopsin A [(2R,6R)-2-methyl-6-undecylpiperidine] functions as an ATP-competitive AKT kinase inhibitor with an IC₅₀ of 10 μM . This cis/trans target-switching phenomenon in the 2,6-disubstituted piperidine class establishes that (2R,6S)-2-ethenyl-6-methylpiperidine, as a cis-configured scaffold, provides entry into a target space distinct from its trans (2R,6R) counterpart [2].
| Evidence Dimension | Biological target engagement determined by cis vs. trans stereochemistry |
|---|---|
| Target Compound Data | Cis-(2R,6S) configurational series: nNOS IC₅₀ = 18 ± 3.9 μM (isosolenopsin A as representative cis-2R,6S congener) [1] |
| Comparator Or Baseline | Trans-(2R,6R) configurational series: AKT IC₅₀ = 10 μM (solenopsin A as representative trans-2R,6R congener) |
| Quantified Difference | Cis configuration → nNOS inhibition (IC₅₀ 18 μM); Trans configuration → AKT inhibition (IC₅₀ 10 μM). Different primary target engagement. Cis isomer shows 8.7-fold nNOS/eNOS selectivity and >55-fold nNOS/iNOS selectivity [1]. |
| Conditions | Isosolenopsin A: in vitro NOS isoform assays using [³H]arginine to [³H]citrulline conversion; Solenopsin A: in vitro AKT kinase activity assay [1]. |
Why This Matters
For drug discovery programs targeting nNOS or seeking to avoid AKT pathway interference, procurement of the correct cis-(2R,6S) stereoisomer is essential because the trans-(2R,6R) isomer engages a mechanistically unrelated target, which could lead to off-target pharmacology or confounded SAR interpretation.
- [1] Yi, G. B., McClendon, D., Desaiah, D., Goddard, J., Lister, A., Moffitt, J., Vander Meer, R. K., de Shazo, R., Lee, K. S., & Rockhold, R. W. (2003). Fire ant venom alkaloid, isosolenopsin A, a potent and selective inhibitor of neuronal nitric oxide synthase. International Journal of Toxicology, 22(2), 81–86. View Source
- [2] Leclercq, S., Thirionet, I., Broeders, F., Daloze, D., Vander Meer, R., & Braekman, J. C. (1994). Absolute configuration of the solenopsins, venom alkaloids of the fire ants. Tetrahedron, 50(28), 8465–8478. View Source
